(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18335457
InChI: InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

CAS No.:

Cat. No.: VC18335457

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine -

Specification

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
IUPAC Name 5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
Standard InChI InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)
Standard InChI Key NSNQWEAMPOEXAR-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is identified by the CAS registry number 180045-50-5 . Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol. The IUPAC name, 5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine, reflects its pyridine backbone linked to a piperazine ring substituted with methyl and oxetane groups.

Stereochemical Configuration

The "(R)" designation indicates the chiral center at the 2-methyl position of the piperazine ring, a critical feature influencing its biological interactions. The stereochemistry is preserved during synthesis to ensure consistency in pharmacological studies .

Structural Descriptors

The Standard InChI key (NSNQWEAMPOEXAR-UHFFFAOYSA-N) and InChI string (InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)) provide unambiguous identifiers for computational modeling and database searches.

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a multi-step sequence starting with functionalized pyridine and piperazine precursors. A key intermediate, (S)-tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate, undergoes reductive amination with oxetan-3-one in the presence of NaBH₃CN and zinc chloride to introduce the oxetane group . Purification via silica-gel chromatography yields the final product with >98% purity .

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions proceed optimally at 50°C .

  • Catalysts: Pd₂(dba)₃ and XantPhos facilitate cross-coupling steps .

  • Solvents: Methanol and dichloromethane are employed for solubility and extraction .

Table 1: Key Synthesis Parameters

ParameterValue/ReagentReference
Starting Material(S)-tert-butyl piperazine derivative
Oxetane IntroductionOxetan-3-one, NaBH₃CN
Purification MethodSilica-gel chromatography
Yield57–73%

Pharmacological Relevance

Role in Kinase Inhibitor Development

(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine serves as a critical intermediate in synthesizing fenebrutinib (GDC-0853), a Bruton’s tyrosine kinase (BTK) inhibitor . BTK inhibitors are pivotal in treating autoimmune diseases like rheumatoid arthritis and B-cell malignancies .

Structure-Activity Relationship (SAR) Insights

Modifications to the pyridine-piperazine scaffold, such as introducing oxetane, enhance metabolic stability and reduce lipophilicity (log D = 1.8) . These changes improve pharmacokinetic profiles without compromising potency .

Table 2: Impact of Structural Modifications

ModificationEffect on PropertiesReference
Oxetane Substitution↑ Metabolic stability, ↓ log D
(R)-Configuration↑ Target selectivity

Research Findings and Applications

Preclinical Studies

In vitro assays demonstrate that analogues of this compound exhibit BTK inhibition with Ki values <2 nM . Whole-blood potency assays confirm retained efficacy in complex biological matrices .

Future Directions

Ongoing research focuses on:

  • Bioavailability Optimization: Leveraging the oxetane group to enhance solubility .

  • Target Expansion: Exploring interactions with other kinase targets (e.g., JAK3, EGFR) .

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